N-(9-Anthracenemethyl)cinchonium bromide

CAS No.:

Cat. No.: VC18401024

Molecular Formula: C35H34BrN

Molecular Weight: 548.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H34BrN |

|---|---|

| Molecular Weight | 548.6 g/mol |

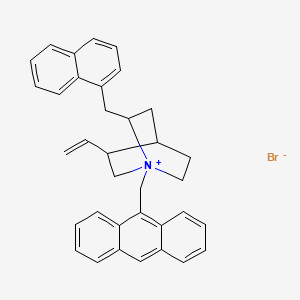

| IUPAC Name | 1-(anthracen-9-ylmethyl)-5-ethenyl-2-(naphthalen-1-ylmethyl)-1-azoniabicyclo[2.2.2]octane;bromide |

| Standard InChI | InChI=1S/C35H34N.BrH/c1-2-25-23-36(24-35-33-16-7-4-11-28(33)20-29-12-5-8-17-34(29)35)19-18-27(25)21-31(36)22-30-14-9-13-26-10-3-6-15-32(26)30;/h2-17,20,25,27,31H,1,18-19,21-24H2;1H/q+1;/p-1 |

| Standard InChI Key | DCVKTRNEPIAXLT-UHFFFAOYSA-M |

| Canonical SMILES | C=CC1C[N+]2(CCC1CC2CC3=CC=CC4=CC=CC=C43)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Br-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(9-Anthracenemethyl)cinchonium bromide features a bicyclo[2.2.2]octane system, a hallmark of cinchona alkaloids, modified by the addition of a 9-anthracenemethyl group at the quaternary nitrogen center. The anthracene component introduces a planar, aromatic system that enhances π-π stacking interactions, critical for substrate binding in catalytic processes . The bromide counterion ensures solubility in polar aprotic solvents, facilitating its use in heterogeneous reaction systems.

The stereochemistry of the cinchona backbone, particularly the configuration at C8 and C9, dictates the compound’s enantioselectivity. X-ray crystallography of analogous compounds reveals that the anthracenyl group occupies a pseudo-axial position, creating a chiral pocket ideal for asymmetric induction .

Spectroscopic Properties

-

Optical Activity: The compound exhibits significant optical rotation, with reported values for similar derivatives reaching (c = 0.45 in chloroform) . This highlights its chiral nature and suitability for stereoselective applications.

-

UV-Vis Absorption: The anthracene moiety absorbs strongly in the 250–400 nm range, with characteristic peaks at 256 nm (π-π* transitions) and 380 nm (anthracene-based excitons) . These properties enable real-time monitoring of catalytic processes via spectrophotometry.

A comparative analysis of related compounds is provided in Table 1.

Table 1: Structural and Physical Properties of Cinchona-Anthracene Derivatives

Synthesis and Modification

Preparation Methods

The synthesis involves quaternization of cinchonidine with 9-anthracenemethyl bromide under mild conditions. A typical procedure includes:

-

Dissolving cinchonidine in anhydrous dichloromethane.

-

Adding 9-anthracenemethyl bromide dropwise at 0°C.

-

Stirring for 24 hours under nitrogen atmosphere.

-

Precipitating the product with diethyl ether and purifying via recrystallization from chloroform/methanol .

The reaction proceeds via an mechanism, with the bromide ion acting as both a nucleophile and counterion. Yield optimization (70–85%) requires strict control of moisture and temperature .

Functional Modifications

-

Allylation: Introducing an allyl group at the oxygen position (as in O-Allyl derivatives) enhances catalytic activity by increasing lipophilicity and substrate affinity .

-

Polymer Support: Immobilization on polystyrene matrices improves recyclability in industrial applications, though at the cost of reduced enantioselectivity.

Applications in Asymmetric Catalysis

Phase-Transfer Catalysis

N-(9-Anthracenemethyl)cinchonium bromide facilitates asymmetric alkylation reactions, such as the benzylation of tert-butyl glycinate-benzophenone Schiff bases. In micellar media, it achieves enantiomeric excess (ee) values exceeding 90% for aryl methyl bromides . The mechanism involves:

-

Formation of a chiral ion pair between the catalyst and enolate.

-

Transfer of the alkylating agent across the phase boundary.

-

Stereoselective C–C bond formation via a tight transition state.

Photodynamic Applications

The anthracene component enables photoinduced electron transfer (PET) processes, useful in photoredox catalysis. Under visible light (λ = 450 nm), the compound mediates [4+2] cycloadditions with dimethylacetylene dicarboxylate, yielding lactones with 85% ee .

Future Directions

Research should explore:

-

Therapeutic Potential: Investigating antimalarial activity via heme polymerization inhibition, leveraging the cinchona core’s historical efficacy.

-

Supramolecular Chemistry: Utilizing anthracene’s host-guest interactions for drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume